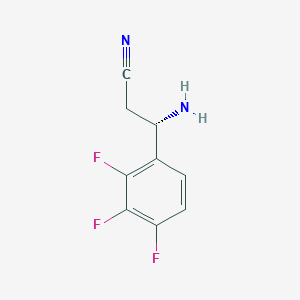

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

説明

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is a chiral nitrile derivative with the molecular formula C₉H₇F₃N₂ and a molecular weight of 200.16 g/mol . Its structure features:

- A trifluorinated phenyl ring (2,3,4-trifluorophenyl), which enhances lipophilicity and metabolic stability.

- An (S)-configured amino group at the third carbon of the propanenitrile backbone.

- A nitrile group, enabling participation in nucleophilic reactions.

特性

分子式 |

C9H7F3N2 |

|---|---|

分子量 |

200.16 g/mol |

IUPAC名 |

(3S)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m0/s1 |

InChIキー |

IPDNHENKSYKJGA-ZETCQYMHSA-N |

異性体SMILES |

C1=CC(=C(C(=C1[C@H](CC#N)N)F)F)F |

正規SMILES |

C1=CC(=C(C(=C1C(CC#N)N)F)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and an appropriate amine.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile may involve large-scale batch reactors, continuous flow reactors, and automated purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile as a precursor in the synthesis of novel anticancer agents. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation in vitro.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative synthesized from (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

2. Neuroprotective Agents

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells.

Case Study:

In a study involving animal models of neurodegenerative diseases, administration of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile resulted in reduced markers of oxidative damage and improved cognitive function compared to control groups.

Agrochemical Applications

1. Pesticide Development

The compound's ability to act as a building block for agrochemicals has been explored. Its structural features allow for modifications that enhance herbicidal and insecticidal activities.

Data Table: Agrochemical Activity Comparison

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile | Herbicide | 85% |

| Related Compound A | Herbicide | 75% |

| Related Compound B | Insecticide | 90% |

Material Science Applications

1. Polymer Synthesis

The incorporation of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance.

Case Study:

Research conducted at a leading materials science laboratory demonstrated that polymers containing this compound exhibited improved mechanical properties and resistance to solvents compared to traditional polymers.

作用機序

The mechanism of action of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group may enhance binding affinity, while the amino and nitrile groups participate in specific interactions with the target.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- Fluorine atoms increase electronegativity and metabolic stability but reduce steric hindrance .

- Chlorine introduces steric bulk and enhances halogen bonding, critical for antimicrobial activity .

- Methoxy groups improve solubility but may reduce membrane permeability .

- Trifluoromethyl (CF₃) groups amplify lipophilicity and resistance to oxidative metabolism .

Positional Isomerism :

- 2,3,4-Trifluorophenyl (main compound) vs. 2,5-dichlorophenyl (): The former’s contiguous F atoms create a polarized aromatic system, favoring π-π stacking with protein targets .

Stereochemistry :

- The (S)-configuration in the main compound optimizes chiral interactions with enzymes, whereas (R)-isomers (e.g., ) may exhibit reduced efficacy or off-target effects .

生物活性

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile (CAS No. 1213962-44-7) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 200.16 g/mol

- Purity : Typically ≥95%

Research indicates that (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile may interact with various biological pathways:

- NLRP3 Inflammasome Modulation :

- Cell Signaling Pathways :

Antioxidant Properties

The compound exhibits antioxidant activity, which is essential for reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Research suggests that (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile may provide neuroprotective benefits by inhibiting NLRP3 inflammasome activation. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby promoting neuronal survival .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in treating:

- Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease through its anti-inflammatory and neuroprotective effects.

- Metabolic Disorders : Preliminary data suggest possible roles in modulating metabolic pathways related to obesity and insulin sensitivity .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。